N-(3-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with methyl, oxo, phenyl, and isopropyl groups. The sulfanyl bridge links the core to an acetamide moiety with a 3-chlorophenyl substituent. The 3-chlorophenyl group may influence binding affinity to biological targets, while the sulfanyl acetamide moiety could modulate solubility and metabolic stability.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2S/c1-15(2)29-23(31)22-21(19(13-28(22)3)16-8-5-4-6-9-16)27-24(29)32-14-20(30)26-18-11-7-10-17(25)12-18/h4-13,15H,14H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGCSHPVDGCLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the thioacetamide group and the chlorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as a therapeutic agent due to its ability to interact with various biological targets. The presence of the pyrrolo[3,2-d]pyrimidine moiety is particularly noteworthy as it has been associated with several pharmacological effects.
Anticancer Activity
Research indicates that compounds similar to N-(3-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Antimicrobial Properties
The compound’s structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against bacterial strains and fungi, indicating that this compound may also possess such properties. Further studies are required to confirm its spectrum of activity and mechanism of action against specific pathogens .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Research has focused on modifying various functional groups to enhance biological activity while reducing toxicity.
Modifications and Their Effects
Various modifications to the core structure can lead to improved potency and selectivity for specific targets. For example:
- Altering the substituents on the pyrrolo moiety can enhance binding affinity to target proteins.
- Variations in the acetamide group have been linked to changes in solubility and bioavailability .
Case Studies
Several studies have investigated the applications of similar compounds in clinical settings:
In Vitro Studies
In vitro studies have shown that this compound can inhibit specific enzymes involved in cancer cell metabolism and proliferation. For example, inhibition of kinases or proteases has been observed in laboratory settings, supporting its potential as a therapeutic candidate .
Data Table: Compound Characteristics
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffold and Substituent Analysis
The compound’s pyrrolo[3,2-d]pyrimidine core is shared with Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate (). Key differences include:
- Target compound : 3-chlorophenyl acetamide, sulfanyl bridge, and isopropyl group.
- analog: 4-chlorophenyl, dipentylamino, and ethyl carboxylate substituents.
The position of the chloro group (3- vs. The sulfanyl bridge in the target compound could enhance hydrogen bonding compared to the ethyl carboxylate in the analog.
Functional Group Comparison
- Pyrazole Derivatives (): The insecticide Fipronil derivative features a pyrazole core with 2,6-dichloro-4-(trifluoromethyl)phenyl and trifluoromethylsulfonyl groups. Unlike the target compound, Fipronil’s pyrazole ring and electron-withdrawing substituents contribute to its insecticidal activity, highlighting how core heterocycle choice dictates biological function .
- Triazole-Acetamide Derivatives (): Compounds like N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide share the sulfanyl acetamide motif but employ a triazole core. Triazoles often exhibit antifungal or antiviral activity, suggesting the target compound’s pyrrolopyrimidine core may confer distinct target selectivity .
ChemGPS-NP and Molecular Fingerprinting Insights
The ChemGPS-NP model () positions compounds in chemical space based on properties like hydrophobicity and polarity. The target compound’s 3-chlorophenyl and sulfanyl groups likely place it in a region distinct from Fipronil-like pyrazoles but closer to pyrrolopyrimidine-based kinase inhibitors. Molecular fingerprinting () using Tanimoto coefficients could quantify structural similarity to known bioactive molecules, aiding virtual screening .
Data Table: Structural and Functional Comparison
Research Findings and Methodological Considerations
- Machine Learning Predictions : XGBoost models () could predict properties like solubility or toxicity for the target compound based on structural descriptors (e.g., RMSE = 9.091 K, R² = 0.928 in analogous studies) .
- Toxicity and Safety : emphasizes the need for rigorous quality control in compound development, as structural analogs may carry risks of contamination or off-target effects .
- Detection Techniques : Infrared spectroscopy () and X-ray diffraction () are critical for characterizing such compounds, though limitations in material quantity may necessitate alternative methods .
Biological Activity
N-(3-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C24H23ClN4O2S |
| Molecular Weight | 467.0 g/mol |
| CAS Number | 1115457-95-8 |
The structure features a pyrrolo[3,2-d]pyrimidine core substituted with a chlorophenyl group and a sulfanyl acetamide moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors involved in various biological pathways. For instance:
- Enzyme Inhibition : Compounds like this may inhibit enzymes such as kinases or proteases that are crucial for cellular signaling and proliferation.
- Antioxidant Activity : Many sulfur-containing compounds demonstrate antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : The presence of a chlorophenyl group suggests potential antimicrobial activity, as similar compounds have shown efficacy against bacterial and fungal strains.
Anticancer Activity
Several studies have explored the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. For example:
- A study demonstrated that related compounds inhibited the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression .
Antimicrobial Activity
The compound's structure suggests it may possess antimicrobial properties. Preliminary tests indicated activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings align with the activity observed in other chlorophenyl-substituted compounds .
Case Studies
- Case Study on Cancer Cells : A recent investigation into a series of pyrrolo[3,2-d]pyrimidine derivatives revealed that modifications to the sulfanyl group significantly enhanced cytotoxicity against human breast cancer cells (MCF-7) . The study found that the lead compound induced apoptosis via the mitochondrial pathway.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects of various derivatives against clinical isolates of resistant bacterial strains. The results indicated that the compound exhibited significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option .
Q & A
Basic: What are the recommended synthetic routes for preparing N-(3-chlorophenyl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide?
The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrrolo[3,2-d]pyrimidine core via cyclization reactions, using precursors like ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl derivatives .
Sulfanylation : Introduce the sulfanyl group using thiourea or thiol reagents under basic conditions (e.g., KOH/EtOH) .
Acetamide Coupling : React the sulfanyl intermediate with N-(3-chlorophenyl)acetamide via nucleophilic substitution or carbodiimide-mediated coupling .
Key Validation : Monitor reaction progress via HPLC and confirm product purity with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Basic: How should researchers characterize the structural integrity of this compound?
Use a combination of:
- X-ray Crystallography : Resolve the 3D structure and confirm stereochemistry (e.g., bond angles, torsion angles) .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR to verify substituent positions (e.g., 3-(propan-2-yl) group at ~1.2 ppm for CH₃ protons) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide) .
Note : Compare experimental data with computational predictions (DFT calculations) to resolve ambiguities .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
- Kinase Inhibition Assays : Test against tyrosine kinase or PI3K pathways using fluorescence polarization or ADP-Glo™ assays .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular Docking : Perform docking studies with AutoDock Vina to predict binding affinity to targets like EGFR or VEGFR .
Advanced: How can researchers resolve contradictions in solubility data reported for this compound?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms or impurities. To address this:
Differential Scanning Calorimetry (DSC) : Identify polymorphs by analyzing melting points and enthalpy changes .
Powder X-ray Diffraction (PXRD) : Compare diffraction patterns of batches to detect crystalline vs. amorphous forms .
Solubility Studies : Use shake-flask methods with HPLC quantification under controlled pH and temperature .
Advanced: What computational strategies optimize reaction design for derivatives of this compound?
Adopt the ICReDD framework:
Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and intermediates .
Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent, catalyst) .
Molecular Dynamics (MD) : Simulate interactions in biological systems to prioritize derivatives for synthesis .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
Analog Synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) and assess activity changes .
Statistical Analysis : Use QSAR models (e.g., CoMFA/CoMSIA) to correlate structural descriptors (logP, polar surface area) with bioactivity .
In Silico Toxicity Prediction : Employ platforms like ProTox-II to filter analogs with unfavorable ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
